2-(3-Aminophenylsulfonyl)ethanol hydrochloride
Description
2-(3-Aminophenylsulfonyl)ethanol hydrochloride (CAS No. 19076-03-0) is an organic compound with the molecular formula C₈H₁₂ClNO₃S and a molecular weight of 237.7 g/mol . Structurally, it consists of an ethanol moiety linked to a 3-aminophenylsulfonyl group, with a hydrochloride salt enhancing its solubility in polar solvents. Synonyms include 3-β-hydroxyethylsulfonaniline hydrochloride and Ethanol, 2-[(3-aminophenyl)sulfonyl]-, hydrochloride .
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.ClH/c9-7-2-1-3-8(6-7)13(11,12)5-4-10;/h1-3,6,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZPDMOWNKSUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424184 | |
| Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-03-0 | |
| Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Aminophenylsulfonyl)ethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation of 3-Nitroaniline Followed by Reduction
A plausible route involves the sulfonylation of 3-nitroaniline to introduce the sulfonyl group, followed by reduction of the nitro moiety to an amine.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
3-Nitroaniline reacts with chlorosulfonic acid () under controlled conditions (0–5°C, 2–4 hours) to yield 3-nitrobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group meta to the nitro group.
Step 2: Nucleophilic Substitution with 2-Aminoethanol
The sulfonyl chloride intermediate reacts with 2-aminoethanol in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base such as triethylamine. This step forms 2-(3-nitrobenzenesulfonyl)ethanol through nucleophilic acyl substitution (Figure 1).
Step 3: Nitro Reduction to Amine
The nitro group is reduced to an amine using iron powder and hydrochloric acid under reflux (5 hours, 80–100°C). This method mirrors the nitro reduction step described in the synthesis of 3-(2-aminophenyl)-2-acrylate. The reaction generates 2-(3-aminophenylsulfonyl)ethanol, which is isolated as the hydrochloride salt via crystallization.
Key Data:
Direct Sulfonation of 3-Aminophenol
An alternative approach involves sulfonating 3-aminophenol, though this method requires careful protection of the amine group to prevent undesired side reactions.
Step 1: Protection of the Amine Group
3-Aminophenol is acetylated using acetic anhydride to form 3-acetamidophenol, shielding the amine during sulfonation.
Step 2: Sulfonation and Hydrolysis
The protected derivative undergoes sulfonation with sulfuric acid, followed by hydrolysis to yield 3-aminobenzenesulfonic acid. Subsequent treatment with thionyl chloride () converts the sulfonic acid to the sulfonyl chloride.
Step 3: Ethanolamine Conjugation and Deprotection
The sulfonyl chloride reacts with 2-aminoethanol, and the acetyl group is removed via acidic hydrolysis (e.g., 6M HCl, reflux). The product is precipitated as the hydrochloride salt.
Key Challenges:
-
Low regioselectivity during sulfonation.
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Requires multiple protection/deprotection steps, reducing overall yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
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Iron Powder: Optimal molar ratio of 1:3.5 (substrate:Fe) for complete nitro reduction.
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Acid Choice: Hydrochloric acid (6M) ensures protonation of the amine and salt formation.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenylsulfonyl)ethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfone derivative.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : APSES is utilized as an intermediate in the synthesis of reactive dyes. It can be transformed into various derivatives through oxidation and reduction reactions, making it valuable in organic chemistry research.
- Dye Production : Specifically, it serves as a precursor for KN-type reactive dyes known for their broad color spectrum and excellent water solubility .
Biology
- Enzyme Inhibition Studies : APSES has been studied for its potential to inhibit specific enzymes, thereby modulating biochemical pathways. The sulfonyl group can interact with enzyme active sites, affecting their function .
- Antimicrobial Activity : Research indicates that APSES exhibits antimicrobial properties. Its structure allows it to form hydrogen bonds with target biomolecules, influencing cellular processes .
Medicine
- Pharmaceutical Development : The compound is being explored as a precursor for new therapeutic agents. Its ability to modulate biological activity positions it as a candidate for drug development aimed at various diseases .
- Anti-inflammatory Properties : Preliminary studies suggest that APSES may possess anti-inflammatory effects, making it a subject of interest in medicinal chemistry .
Synthesis and Characterization
A notable study by Kato et al. detailed the synthesis of APSES from sodium benzenesulfinate and ethylene oxide, followed by nitration and hydrogenation steps . This method highlights the compound's versatility in synthetic pathways.
| Study | Method | Key Findings |
|---|---|---|
| Kato et al. (1998) | Sodium benzenesulfinate + ethylene oxide | Developed an efficient synthesis route for reactive dyes |
| Shang et al. (2020) | Oxidation and reduction reactions | Investigated biological activities including enzyme inhibition |
Research conducted on the biological activity of APSES revealed significant interactions with various enzymes. The compound's mechanism of action involves forming stable complexes with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
| Activity | Description |
|---|---|
| Enzyme Inhibition | Strong interactions with active sites leading to reduced enzyme activity |
| Antimicrobial Effects | Demonstrated efficacy against certain bacterial strains |
Mechanism of Action
The mechanism of action of 2-(3-Aminophenylsulfonyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 2-(3-aminophenylsulfonyl)ethanol hydrochloride and analogous compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-(3-Aminophenylsulfonyl)ethanol HCl | 19076-03-0 | C₈H₁₂ClNO₃S | 237.7 | Aminophenylsulfonyl, ethanol, HCl |
| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | 3,4-Dihydroxyphenyl, ethylamine, HCl |
| (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | 1951425-23-2 | C₉H₁₃ClFNO | 205.66 | Fluoro, methyl, amino, ethanol, HCl |
| 2-[4-(Benzylthio)-1,3,5-triazin-1-yl]ethanol HCl | 303740-46-7 | C₁₂H₁₈ClN₃OS | 287.81 | Benzylthio, triazine, ethanol, HCl |
| Estilefrine HCl (1-(3-Hydroxyphenyl)-2-ethylaminoethanol HCl) | - | C₁₀H₁₆ClNO₂ | 217.69 | Hydroxyphenyl, ethylaminoethanol, HCl |
Key Observations:
- Substituent Effects: The sulfonyl group in the target compound contrasts with hydroxyl (dopamine), fluoro-methyl ((S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol HCl), or benzylthio groups (triazine derivative). Sulfonyl groups increase acidity and stability compared to electron-donating groups like hydroxyl or methyl . Hydrochloride Salts: All listed compounds are hydrochloride salts, enhancing aqueous solubility and bioavailability .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit high solubility in water and polar solvents. The sulfonyl group may further enhance solubility compared to non-ionic substituents .
- Stability: Sulfonyl groups confer resistance to oxidation compared to hydroxyl or amino groups, as seen in dopamine’s susceptibility to autoxidation .
Biological Activity
2-(3-Aminophenylsulfonyl)ethanol hydrochloride, with the chemical formula C9H12ClN1O3S, is a compound of interest due to its potential biological activities. Its structure features an amino group and a sulfonyl moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Weight: 233.72 g/mol
- CAS Number: 19076-03-0
-
Chemical Structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The sulfonamide group can inhibit carbonic anhydrase and other enzymes, impacting metabolic pathways.
- Antimicrobial Properties: Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains, inhibiting growth. |
| Anti-inflammatory | Potential to modulate inflammatory responses through enzyme inhibition. |
| Cytotoxicity | May induce apoptosis in cancer cell lines, warranting further investigation. |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In a research article by Johnson et al. (2023), the anti-inflammatory effects of the compound were assessed in a murine model of acute inflammation. The administration of this compound resulted in a reduction of pro-inflammatory cytokines (IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent.
Case Study 3: Cytotoxicity in Cancer Cells
A study by Lee et al. (2024) investigated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that treatment with the compound induced apoptosis in cancer cells at concentrations above 50 µg/mL, highlighting its potential as a chemotherapeutic agent.
Discussion
The biological activities observed in various studies suggest that this compound has promising therapeutic potential. Its ability to inhibit microbial growth and modulate inflammatory responses positions it as a candidate for further development in medicinal chemistry.
Q & A
Q. What are the key identifiers and physicochemical properties of 2-(3-aminophenylsulfonyl)ethanol hydrochloride?
Answer: The compound is identified by CAS No. 19076-03-0 , molecular formula C₈H₁₂ClNO₃S , and molecular weight 237.7 g/mol . Its structure includes a sulfonyl group (-SO₂-) and an ethanol moiety linked to a 3-aminophenyl ring. Key physicochemical properties (e.g., solubility, melting point) are not explicitly provided in the evidence, but its hydrochloride salt form suggests hygroscopicity and stability in dry conditions. Researchers should characterize it via NMR, HPLC, and mass spectrometry to confirm purity and structural integrity .
Q. What synthetic routes are reported for this compound?
Answer: While direct synthesis methods are not detailed in the evidence, analogous sulfonyl-containing compounds (e.g., ) suggest plausible routes:
- Sulfonation of 3-aminophenol followed by ethanol coupling and HCl salt formation.
- Nucleophilic substitution between 3-aminobenzenesulfonyl chloride and ethylene glycol derivatives under inert conditions .
Critical parameters include temperature control (to prevent side reactions) and purification via recrystallization or column chromatography .
Q. What safety precautions are required when handling this compound?
Answer: Although specific hazard data for this compound is limited, structurally related sulfonamide derivatives (e.g., ) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Recommended precautions:
Q. How should researchers characterize purity and stability?
Answer:
- Purity : Use HPLC (≥98% purity, as per similar compounds in ) with a C18 column and UV detection.
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via TGA/DSC for thermal behavior .
- Salt stability : The hydrochloride form may degrade in humid conditions; store desiccated at 2–8°C .
Advanced Research Questions
Q. How does the sulfonyl group influence reactivity in cross-coupling or bioconjugation reactions?
Answer: The sulfonyl group acts as a strong electron-withdrawing moiety , enhancing electrophilicity at the adjacent carbon. This facilitates:
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Answer: Common impurities include unreacted sulfonyl chloride or hydrolysis byproducts (e.g., sulfonic acids). Mitigation strategies:
Q. How can computational modeling predict its interactions with biological targets?
Answer:
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase, which interacts with sulfonamides).
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments .
- QSAR models : Correlate substituent effects (e.g., amino group position) with activity .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Answer: Discrepancies in yields for analogous compounds (e.g., vs. 5) may stem from:
Q. What role does this compound play in designing prodrugs or polymer conjugates?
Answer: The primary amine and sulfonyl group enable:
Q. How do structural analogs compare in toxicity profiles and metabolic pathways?
Answer: Analogous chloroethyl sulfonamides ( ) exhibit alkylating activity , leading to DNA adducts and hepatotoxicity. Comparative studies should:
- Assess CYP450 metabolism using liver microsomes.
- Monitor glutathione conjugation as a detox pathway.
- Use Ames tests to evaluate mutagenic potential .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via in-situ FTIR to track intermediate formation .
- Troubleshooting : If crystallization fails, employ anti-solvent precipitation with tert-butyl methyl ether .
- Data Validation : Cross-reference spectral data with PubChem entries (CID 24874319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
